molecular formula C12H17NO B15278414 (S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine

Katalognummer: B15278414
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: DXGPOAYTDVEODQ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry and synthetic organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of an epoxide intermediate. This can be achieved through the reaction of an epoxide with a suitable nucleophile under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of substituted oxetane derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(p-Tolyl)oxetan-3-amine
  • 3-(4-methylphenyl)oxetan-3-amine
  • 3-Oxetanamine, 3-(4-methylphenyl)-

Uniqueness

(S)-N-(1-(p-Tolyl)ethyl)oxetan-3-amine is unique due to its specific stereochemistry and the presence of the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

N-[(1S)-1-(4-methylphenyl)ethyl]oxetan-3-amine

InChI

InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)10(2)13-12-7-14-8-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-/m0/s1

InChI-Schlüssel

DXGPOAYTDVEODQ-JTQLQIEISA-N

Isomerische SMILES

CC1=CC=C(C=C1)[C@H](C)NC2COC2

Kanonische SMILES

CC1=CC=C(C=C1)C(C)NC2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.